1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one
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Overview
Description
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one is a complex organic compound that features both isoquinoline and indole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as 6,7-dimethoxy-1-tetralone, the isoquinoline ring is constructed through a Pictet-Spengler reaction.
Formation of the Indole Moiety: The indole ring can be synthesized from an appropriate precursor, such as 4-methoxyphenylhydrazine, through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the isoquinoline and indole moieties through a propanone linker. This can be achieved using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, leading to the formation of new ether derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe to study the interactions of isoquinoline and indole derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of isoquinoline and indole derivatives, aiding in the design of new bioactive molecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one: This compound lacks the methoxy group on the indole ring, which may affect its biological activity and interactions with molecular targets.
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-hydroxy-1H-indol-1-yl)propan-1-one: The presence of a hydroxy group instead of a methoxy group on the indole ring can lead to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of isoquinoline and indole moieties, which may confer distinct biological activities and potential therapeutic applications.
Biological Activity
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one is a complex organic compound notable for its unique structural composition, which includes both isoquinoline and indole moieties. This structural diversity suggests significant potential for various biological activities, particularly in neuropharmacology and medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C₂₁H₂₉N₃O₃
- Molecular Weight : 353.46 g/mol
- CAS Number : 245057-86-7
- Purity : 95% .
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Neuroprotective Effects : The presence of isoquinoline and indole structures suggests potential interactions with neurotransmitter systems such as serotonin and dopamine receptors, which are crucial in treating neurological disorders .
- Anti-inflammatory Properties : The methoxy groups may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further studies in inflammatory diseases .
Neuropharmacological Potential
Studies have shown that the compound may act on various neurotransmitter receptors. For instance:
- Serotonin Receptors : It may influence serotonin pathways, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptors : Potential effects on dopaminergic signaling could make it relevant for conditions like Parkinson's disease and schizophrenia .
Case Studies and Research Findings
Several research studies have explored the biological activity of related compounds:
- Neuroprotective Study : A study indicated that derivatives of isoquinoline exert protective effects against neurodegeneration in animal models by reducing oxidative stress and apoptosis .
- Anti-inflammatory Activity : In vitro studies demonstrated that compounds with similar structures inhibited pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for treating chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
6,7-Dimethoxyisoquinoline | C₁₄H₁₅N₁O₃ | Basic isoquinoline structure |
7-Methoxyindole | C₉H₉N | Indole structure with methoxy group |
5-Methoxytryptamine | C₁₁H₁₄N₂O₂ | Tryptamine derivative with methoxy group |
The unique combination of both isoquinoline and indole moieties in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and therapeutic potential compared to simpler derivatives that lack such complexity .
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methoxyindol-1-yl)propan-1-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-20-6-4-5-19-18(20)8-11-24(19)12-9-23(26)25-10-7-16-13-21(28-2)22(29-3)14-17(16)15-25/h4-6,8,11,13-14H,7,9-10,12,15H2,1-3H3 |
InChI Key |
YDQOOGIMPDFQSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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